2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one

Medicinal Chemistry Chemical Biology Lead Optimization

2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one (CAS 1422061-69-5) is a spirocyclic γ‑lactam built on a 2,7‑diazaspiro[4.4]nonane core and N‑arylated with a benzo[d][1,3]dioxol‑5‑yl (1,3‑benzodioxole) group. The scaffold belongs to the broader class of heteroaryl‑substituted diazaspirocycles that have been explored as ATP‑mimetic kinase inhibitor cores, sigma‑receptor ligands, and DOCK5‑targeting osteoclast inhibitors.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B8111104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CNCC12CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C14H16N2O3/c17-13-6-14(3-4-15-7-14)8-16(13)10-1-2-11-12(5-10)19-9-18-11/h1-2,5,15H,3-4,6-9H2
InChIKeyRGGSUVNRBVYEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one – Structural Identity and Core Scaffold Characteristics for Procurement Decisions


2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one (CAS 1422061-69-5) is a spirocyclic γ‑lactam built on a 2,7‑diazaspiro[4.4]nonane core and N‑arylated with a benzo[d][1,3]dioxol‑5‑yl (1,3‑benzodioxole) group . The scaffold belongs to the broader class of heteroaryl‑substituted diazaspirocycles that have been explored as ATP‑mimetic kinase inhibitor cores, sigma‑receptor ligands, and DOCK5‑targeting osteoclast inhibitors [1]. Its molecular formula is C₁₄H₁₆N₂O₃ and its molecular weight is 260.29 g·mol⁻¹ .

Why 2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one Cannot Be Casually Replaced by In‑Class Analogs


The 2,7‑diazaspiro[4.4]nonane scaffold presents two differentiable nitrogen positions (N‑2 and N‑7), and the regioisomeric placement of the aryl substituent fundamentally alters the three‑dimensional presentation of the aromatic group relative to the spirocyclic core . The benzo[d][1,3]dioxol‑5‑yl moiety introduces a unique combination of lipophilic surface area, hydrogen‑bond acceptor capacity (via the dioxole oxygens), and conformational restriction that distinguishes this compound from methoxyphenyl, pyridyl, or benzyl analogs [1]. Furthermore, published structure‑activity relationship (SAR) studies on diazaspiro[4.4]nonane cores demonstrate that even modest changes to the N‑aryl group can shift kinase selectivity profiles and receptor subtype preferences by orders of magnitude [2]. These structural and SAR considerations mean that generic substitution without experimental validation carries a high risk of altered target engagement.

Quantitative Comparator Evidence for 2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one


Regioisomeric Differentiation: N‑2 vs. N‑1 Aryl Substitution on the Diazaspiro[4.4]nonane γ‑Lactam Core

The target compound bears the benzo[d][1,3]dioxol‑5‑yl group at the N‑2 position of the 2,7‑diazaspiro[4.4]nonan‑3‑one γ‑lactam. Its closest regioisomer, 3‑(benzo[d][1,3]dioxol‑5‑yl)‑1,4‑diazaspiro[4.4]nonan‑2‑one (CAS 1427010‑38‑5), places the identical aryl group at the N‑3 position of a 1,4‑diazaspiro framework . Although the two compounds share the same molecular formula (C₁₄H₁₆N₂O₃) and molecular weight (260.29 g·mol⁻¹), the nitrogen atom connectivity difference (1,4‑ vs. 2,7‑diaza pattern) produces a distinct spatial orientation of the benzodioxole pharmacophore relative to the spiro junction . In heteroaryl‑substituted diazaspirocyclic kinase inhibitor series, altering the diaza connectivity pattern has been shown to affect hinge‑binder geometry and kinase selectivity profiles [1].

Medicinal Chemistry Chemical Biology Lead Optimization

Physicochemical Differentiation from the Unsubstituted 2,7-Diazaspiro[4.4]nonan-3-one Core

Compared to the unsubstituted parent core 2,7‑diazaspiro[4.4]nonan‑3‑one (CAS 1226550‑00‑0; MW 140.18 g·mol⁻¹; C₇H₁₂N₂O), the target compound adds a benzo[d][1,3]dioxol‑5‑yl substituent, increasing molecular weight by 120.11 g·mol⁻¹ (to 260.29 g·mol⁻¹) and adding 7 carbon atoms, 4 hydrogen atoms, and 2 oxygen atoms . The benzodioxole group contributes two hydrogen‑bond acceptor oxygen atoms and increases both aromatic surface area and lipophilicity relative to the unsubstituted scaffold. In spirocyclic compound series, the addition of a benzodioxole group has been associated with enhanced target binding via π‑stacking and hydrogen‑bond interactions, as demonstrated in BACE‑1 inhibitor co‑crystal structures where the benzodioxole moiety engages the S1 pocket [1].

Physicochemical Profiling Drug Design Building Block Selection

Differentiation from 7‑Benzyl‑2,7‑diazaspiro[4.4]nonan‑3‑one: N‑Aryl vs. N‑Alkyl Substitution Pattern on the Spirocyclic γ‑Lactam

7‑Benzyl‑2,7‑diazaspiro[4.4]nonan‑3‑one (CAS 909723‑04‑2) features a benzyl substituent at N‑7 and an unsubstituted lactam nitrogen (N‑2), whereas the target compound places the benzo[d][1,3]dioxol‑5‑yl group at the lactam N‑2 position, leaving N‑7 as a free secondary amine . This inverse substitution pattern has significant consequences: the N‑2‑aryl‑γ‑lactam arrangement positions the aromatic group adjacent to the carbonyl, creating a coplanar aryl‑amide system with restricted rotation, while the N‑7‑benzyl analog presents a freely rotatable benzyl group distal from the lactam. In D₃ dopamine receptor antagonist series, moving the aryl group from a distal amine position to the lactam nitrogen altered receptor subtype selectivity by over 100‑fold [1], demonstrating that the N‑aryl‑γ‑lactam motif can produce distinct pharmacology compared to N‑alkyl‑amine‑substituted spirocycles.

Medicinal Chemistry Target Engagement Selectivity

Heteroaryl Replacement: Benzo[d][1,3]dioxol‑5‑yl vs. 1‑Methyl‑1H‑pyrazol‑4‑yl as N‑2 Substituents

2‑(1‑Methyl‑1H‑pyrazol‑4‑yl)‑2,7‑diazaspiro[4.4]nonan‑3‑one represents the heteroaryl alternative to the target compound, replacing the benzodioxole group with a smaller 5‑membered heterocycle . The benzodioxole group (molecular volume ≈ 120 ų; two H‑bond acceptor oxygens) offers a larger, more lipophilic, and electron‑rich aromatic surface compared to the 1‑methylpyrazole (molecular volume ≈ 95 ų; two nitrogen H‑bond acceptors). In kinase hinge‑binder design, benzodioxole has been employed as a methoxy‑isostere with enhanced metabolic stability, while pyrazoles typically engage the hinge region through nitrogen‑mediated hydrogen bonds [1]. The choice between these N‑aryl groups can therefore direct a compound toward different kinase or GPCR target classes.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor

Scaffold-Level Evidence: 2,7-Diazaspiro[4.4]nonane Derivatives as Privileged Ligands for Sigma Receptors and Osteoclast DOCK5 Inhibition

The 2,7‑diazaspiro[4.4]nonane scaffold has been validated in two independent therapeutic programs: (i) as sigma‑1 and sigma‑2 receptor ligands with antiallodynic activity, where compound AD258 (a 2,7‑diazaspiro[4.4]nonane derivative) exhibited Kᵢ S1R = 3.5 nM and Kᵢ S2R = 2.6 nM, with in vivo efficacy at 0.6–1.25 mg/kg in a capsaicin‑induced allodynia model [1]; and (ii) as DOCK5 inhibitors that suppress mouse and human osteoclast activity, where compound E197 (a 2,7‑diazaspiro[4.4]nonane N‑arylsulfonamide) prevented pathological bone loss in ovariectomized mice without impairing bone formation [2]. While neither AD258 nor E197 is the target compound, both establish the 2,7‑diazaspiro[4.4]nonane core as a productive scaffold for these target classes, and the target compound’s benzodioxole‑5‑yl N‑2 substituent may further tune affinity and selectivity within these chemotypes.

Sigma Receptor Osteoclast Inhibition Pain Bone Resorption

Research and Industrial Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one


Sigma‑1/Sigma‑2 Receptor Ligand Discovery Programs

The 2,7‑diazaspiro[4.4]nonane scaffold has demonstrated single‑digit nanomolar affinity at both sigma‑1 and sigma‑2 receptors [1]. The target compound’s benzo[d][1,3]dioxol‑5‑yl N‑2 substituent may engage an accessory hydrophobic pocket adjacent to the orthosteric site, potentially modulating subtype selectivity or functional activity (agonist vs. antagonist). Researchers pursuing non‑opioid analgesic or neuroprotective agents can use this compound as a starting point for SAR exploration, benchmarking against AD258 (Kᵢ S1R = 3.5 nM, Kᵢ S2R = 2.6 nM) as a reference standard [1].

Kinase Inhibitor Fragment and Lead Generation

Heteroaryl‑substituted diazaspirocycles function as ATP‑mimetic kinase hinge‑binders, with selectivity modulated by the choice of aryl group [2]. The benzo[d][1,3]dioxol‑5‑yl group is a recognized methoxy‑phenyl bioisostere with potentially improved metabolic stability. The free N‑7 secondary amine provides a synthetic handle for further diversification (sulfonylation, acylation, reductive amination) to explore P‑loop or solvent‑exposed region interactions, as demonstrated in crystallographically validated diazaspirocyclic kinase inhibitor series [2].

Osteoclast DOCK5 Inhibition and Bone Resorption Studies

Diazaspiro[4.4]nonane N‑arylsulfonamides have been shown to inhibit the guanine nucleotide exchange activity of DOCK5, suppressing osteoclast‑mediated bone resorption without impairing osteoblast‑driven bone formation [3]. The target compound, bearing a free N‑7 amine, can be directly elaborated into sulfonamide analogs via reaction with aryl sulfonyl chlorides, enabling rapid access to DOCK5‑targeted libraries. The benzodioxole N‑2 substituent may contribute additional binding interactions within the DOCK5 DHR‑2 domain compared to the phenyl‑substituted lead E197 [3].

Dopamine D₃ Receptor Antagonist Pharmacophore Exploration

Arylated diazaspiro alkane cores have produced highly selective D₃ receptor antagonists with D₃R/D₂R selectivity ratios ranging from 264‑ to 905‑fold [4]. Although the published series employed 2‑methoxyphenyl rather than benzodioxol‑5‑yl as the aryl group, the benzodioxole moiety has been used in other GPCR programs as a metabolically stable methoxy surrogate. The target compound can serve as a tool to probe whether the benzodioxole oxygen atoms form productive interactions with the D₃R orthosteric site, potentially yielding ligands with altered selectivity or biased signaling profiles [4].

Quote Request

Request a Quote for 2-(Benzo[d][1,3]dioxol-5-yl)-2,7-diazaspiro[4.4]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.